molecular formula C11H13BrO2 B1518568 1-(4-Bromophenyl)-4-methoxybutan-1-one CAS No. 71434-09-8

1-(4-Bromophenyl)-4-methoxybutan-1-one

Cat. No.: B1518568
CAS No.: 71434-09-8
M. Wt: 257.12 g/mol
InChI Key: PKRQFHXFIKPOMF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-methoxybutan-1-one is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(4-Bromophenyl)-4-methoxybutan-1-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. In cellular models, this compound has been shown to induce the production of reactive oxygen species (ROS), which can activate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, thereby affecting the metabolism of other substrates . Furthermore, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products that may have different biochemical properties. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed to include alterations in cell proliferation, apoptosis, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before any noticeable effects occur. Additionally, high doses of this compound can result in oxidative stress and inflammation, leading to tissue damage and impaired organ function.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those mediated by cytochrome P450 enzymes. This compound undergoes oxidative metabolism, resulting in the formation of hydroxylated metabolites that can be further conjugated with glucuronic acid or sulfate for excretion . The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, leading to changes in metabolic flux and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound has been found to localize primarily in the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism . The presence of targeting signals or post-translational modifications can also direct this compound to specific cellular compartments, such as the nucleus or endoplasmic reticulum, where it can interact with other biomolecules and influence cellular processes.

Properties

IUPAC Name

1-(4-bromophenyl)-4-methoxybutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-14-8-2-3-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRQFHXFIKPOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.